molecular formula C17H22N4O3S2 B4505839 2-(isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide

2-(isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B4505839
M. Wt: 394.5 g/mol
InChI Key: SSBIGLYELCLMMG-UHFFFAOYSA-N
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Description

2-(isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide ( 1219582-63-4) is a chemical compound with the molecular formula C17H22N4O3S2 and a molecular weight of 394.5 g/mol . Its structure features a 1,3-thiazole core, a common motif in medicinal chemistry, linked via a carboxamide bridge to a phenyl ring bearing a pyrrolidinylsulfonyl group . This specific molecular architecture suggests potential for diverse research applications, though the biological activity of this exact compound requires further experimental investigation. The 1,3-thiazole ring is a privileged scaffold in drug discovery, found in compounds with a broad spectrum of pharmacological activities. Thiazole-containing molecules have been extensively researched for their anticancer properties , antimicrobial effects , and other bioactivities. The incorporation of the sulfonamide group in the structure is also of significant interest, as this functional group is present in many established inhibitors, such as those targeting carbonic anhydrase isoforms . Researchers may find this compound valuable as a building block for synthesizing novel derivatives or as a probe for investigating new biological targets in various therapeutic areas, including oncology and infectious diseases. The presence of both thiazole and sulfonamide groups in a single molecule makes it a compelling candidate for further exploration in chemical biology and pharmaceutical research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(propan-2-ylamino)-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-12(2)18-17-20-15(11-25-17)16(22)19-13-5-7-14(8-6-13)26(23,24)21-9-3-4-10-21/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBIGLYELCLMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The compound's structure includes:

  • An isopropylamino group
  • A thiazole ring
  • A sulfonamide moiety linked to a phenyl group

This unique combination contributes to its biological activities.

Anti-inflammatory Activity

Research indicates that thiazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In a study assessing various thiazole derivatives, strong inhibition of COX was observed, correlating with reduced inflammation in animal models .

Antifungal Activity

Recent investigations into thiazole derivatives have revealed antifungal properties. For example, a series of compounds were tested against Candida albicans and Candida parapsilosis, showing promising results. The compound this compound may exhibit similar activity due to its structural characteristics .

Anticancer Potential

Thiazoles have been explored for their anticancer effects. Some studies suggest that compounds in this class can induce apoptosis in cancer cells by modulating various signaling pathways. The specific mechanisms often involve the inhibition of key enzymes and receptors involved in tumor growth and metastasis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation.
  • Ergosterol Synthesis Inhibition : Similar compounds have been shown to inhibit ergosterol synthesis in fungi, which is crucial for maintaining cell membrane integrity .
  • Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through the modulation of survival and death signaling pathways.

Study 1: Anti-inflammatory Effects

In a controlled study on rats subjected to carrageenan-induced paw edema, administration of thiazole derivatives demonstrated significant reduction in swelling compared to control groups. The results highlighted the potential of these compounds as effective anti-inflammatory agents .

Study 2: Antifungal Efficacy

In vitro tests showed that derivatives similar to this compound exhibited MIC values comparable to standard antifungal treatments like ketoconazole against Candida species .

Table of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX inhibition
AntifungalErgosterol synthesis inhibition
AnticancerApoptosis induction

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that thiazole derivatives, including compounds similar to 2-(isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide, exhibit significant anti-inflammatory effects. For instance, studies have shown that certain thiazolyl amides can reduce inflammation in vivo using models like carrageenan-induced paw edema in mice. The results indicated a percentage inhibition ranging from 26.1% to 64.3%, suggesting a promising therapeutic potential for inflammatory diseases .

Antimicrobial Properties

The compound's structural characteristics also suggest potential antimicrobial activity. Research has focused on similar phenylsulfonyl and thiazole derivatives which were synthesized and tested against various bacterial strains, including Mycobacterium tuberculosis. These studies revealed varying degrees of tuberculostatic activity, indicating the potential use of thiazole derivatives in treating resistant strains of tuberculosis .

Anticancer Potential

The inhibition of angiogenesis is a crucial mechanism in cancer therapy, and compounds like this compound have been investigated for this purpose. Research involving pyridinyl-thiazolyl carboxamide derivatives demonstrated their ability to inhibit tumor growth by blocking angiogenic pathways in human umbilical vein endothelial cells (HUVECs). This suggests that similar thiazole compounds could be developed as novel anticancer agents targeting angiogenesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazole derivatives. The presence of specific functional groups such as isopropylamino and sulfonyl moieties significantly influences the biological activity of these compounds. For example:

Functional Group Impact on Activity
IsopropylaminoEnhances solubility and bioavailability
Pyrrolidinyl sulfonylIncreases binding affinity to biological targets
Thiazole ringContributes to overall stability and reactivity

Case Study 1: Anti-inflammatory Testing

A study conducted on a series of thiazolyl amides demonstrated their anti-inflammatory properties through various assays. The compounds were tested for their ability to inhibit lipoxygenase (LOX) activity and showed inhibition rates between 77.5% and 100%, highlighting their potential as anti-inflammatory agents .

Case Study 2: Antimicrobial Evaluation

In vitro studies on synthesized phenylsulfonamide derivatives exhibited promising results against M. tuberculosis. The compounds were evaluated for their effectiveness against both resistant and sensitive strains, providing insights into their potential application in tuberculosis treatment .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Key Substituents Biological Activity Reference
2-(isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide 1,3-Thiazole Isopropylamino, pyrrolidine sulfonyl phenyl Under investigation N/A
2-(4-Bromo-3-methylphenoxy)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide Acetamide Bromophenyl, pyrrolidine sulfonyl Novel compound; limited data
N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide 1,3-Thiazole Isopropylphenyl, pyridine carboxamide Antimicrobial, antitumor
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide 1,3-Thiazole Ethoxyphenyl, piperidine sulfonyl Anticancer, antimicrobial
2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide Propanamide 2-methylpropylphenyl, sulfamoylphenyl Enhanced anti-inflammatory
4-((1H-imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide Diazepane Imidazole sulfonyl, trifluoromethylphenyl Improved stability, lipophilicity

Key Observations :

  • Thiazole vs. Diazepane/Oxazole Cores : Thiazole-containing compounds (e.g., target compound, ) often exhibit broader antimicrobial and anticancer activities compared to diazepane or oxazole analogs, likely due to thiazole’s electronic and steric properties .
  • Sulfonyl Group Variations : The pyrrolidine sulfonyl group in the target compound may offer better target interaction than piperidine sulfonyl () or simple sulfamoyl groups (), as pyrrolidine’s smaller ring size enhances conformational flexibility .

Q & A

Q. What are the key synthetic pathways for 2-(isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide, and how is purity ensured during synthesis?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by sequential amide coupling and sulfonylation. Critical steps include:

  • Condensation of isopropylamine with a thiazole precursor.
  • Sulfonylation of the phenyl group using pyrrolidine sulfonyl chloride. Analytical techniques like thin-layer chromatography (TLC) and ¹H/¹³C NMR spectroscopy are used to monitor reaction progress and confirm intermediate structures. Final purification often employs column chromatography or recrystallization to achieve >95% purity .

Q. Which in vitro assays are commonly employed to evaluate the compound's biological activity?

Primary assays include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) to measure IC₅₀ values.
  • Cellular proliferation assays (e.g., MTT or ATP-based assays) in cancer cell lines.
  • Binding affinity studies using surface plasmon resonance (SPR) or fluorescence polarization. These assays are conducted under standardized conditions (e.g., 37°C, 5% CO₂) with controls for solvent interference .

Q. What structural features contribute to the compound's pharmacokinetic profile?

The thiazole ring enhances metabolic stability, while the pyrrolidinylsulfonyl group influences solubility and membrane permeability. The amide linkage contributes to hydrogen bonding with biological targets but may reduce oral bioavailability due to hydrolysis susceptibility .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when literature reports conflicting ideal reaction conditions (e.g., temperature, solvent)?

Systematic Design of Experiments (DOE) approaches are recommended:

  • Vary temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading.
  • Use response surface methodology to identify optimal conditions. For example, reports higher yields in DMF at 80°C, while suggests THF at 70°C; DOE can resolve such discrepancies by balancing reaction kinetics and side-product formation .

Q. What strategies address discrepancies in reported IC₅₀ values across studies for this compound?

Key steps include:

  • Standardizing assay protocols (e.g., cell passage number, serum concentration).
  • Validating target engagement using orthogonal methods (e.g., thermal shift assays alongside enzymatic assays).
  • Controlling for batch-to-batch variability in compound purity via HPLC-MS .

Q. How can computational modeling predict interactions between this compound and its biological targets?

Methods include:

  • Molecular docking (e.g., AutoDock Vina) to identify binding poses in target active sites.
  • Molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time.
  • QSAR models to correlate structural modifications with activity trends. highlights successful docking of analogous thiazoles into kinase ATP-binding pockets, validated by mutagenesis studies .

Q. What approaches improve oral bioavailability given the compound's rapid in vivo clearance?

Strategies include:

  • Prodrug design : Mask polar groups (e.g., amide) with ester prodrugs to enhance intestinal absorption.
  • Nanoparticle encapsulation to prolong systemic circulation.
  • Co-administration with CYP450 inhibitors to reduce hepatic metabolism. notes rapid clearance in rodent models, suggesting the need for formulation optimization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound's solubility in aqueous vs. organic solvents?

Discrepancies may arise from:

  • pH-dependent solubility : The sulfonamide group exhibits higher solubility in alkaline buffers.
  • Polymorphism : Crystalline vs. amorphous forms can alter solubility profiles. Conduct pH-solubility profiling and characterize solid-state forms via X-ray diffraction (XRD) to reconcile differences .

Q. Why do SAR studies report variable activity for analogs with minor substituent changes?

Subtle structural changes (e.g., methyl vs. trifluoromethyl groups) can:

  • Alter steric hindrance in target binding pockets.
  • Modulate electron-withdrawing/donating effects , impacting ligand-target affinity. Systematic free-energy perturbation (FEP) calculations can quantify these effects computationally .

Methodological Recommendations

  • Synthetic Challenges : Prioritize flow chemistry for exothermic reactions (e.g., sulfonylation) to improve safety and scalability .
  • Biological Studies : Use 3D spheroid models instead of monolayer cultures to better mimic in vivo tumor environments .
  • Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing experimental protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.